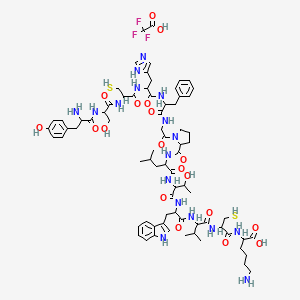

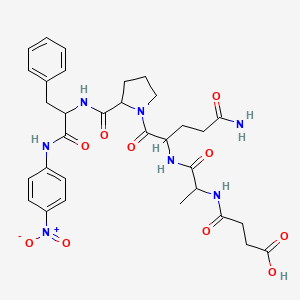

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA, también conocido como N-Succinil-DL-alanil-DL-glutaminil-DL-prolil-DL-fenilalanina p-nitroanilida, es un sustrato peptídico sintético utilizado en diversos ensayos bioquímicos. Este compuesto es particularmente conocido por su aplicación en el estudio de la actividad proteasa, donde sirve como un sustrato cromogénico.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA implica el acoplamiento paso a paso de aminoácidos protegidos. El proceso típicamente comienza con la protección de los grupos amino y carboxilo de los aminoácidos. Los aminoácidos protegidos se acoplan secuencialmente usando reactivos de acoplamiento peptídico como diciclohexilcarbodiimida (DCC) o N,N’-diisopropilcarbodiimida (DIC) en presencia de un aditivo de acoplamiento como hidroxi-benzotriazol (HOBt) o 1-hidroxi-7-azabenzotriazol (HOAt). Una vez ensamblada la cadena peptídica, los grupos protectores se eliminan, y el producto final se purifica por cromatografía.

Métodos de Producción Industrial

En un entorno industrial, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando un alto rendimiento y pureza. El uso de la síntesis de péptidos en fase sólida (SPPS) es común, donde el péptido se ensambla en un soporte de resina sólida, lo que permite una fácil purificación y manejo.

Análisis De Reacciones Químicas

Tipos de Reacciones

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA principalmente experimenta reacciones de hidrólisis catalizadas por proteasas. La hidrólisis del enlace peptídico libera p-nitroanilina, que puede detectarse espectrofotométricamente debido a su color amarillo.

Reactivos y Condiciones Comunes

Proteasas: Enzimas como la quimotripsina, tripsina y elastasa se utilizan comúnmente para catalizar la hidrólisis de this compound.

Amortiguadores: Las reacciones se llevan a cabo típicamente en soluciones tamponadas, como Tris-HCl o tampón fosfato, para mantener un pH estable.

Temperatura: Las reacciones se realizan a menudo a temperaturas fisiológicas (37°C) para imitar las condiciones biológicas.

Principales Productos

El producto principal formado por la hidrólisis de this compound es p-nitroanilina, que es amarilla y puede cuantificarse usando espectrofotometría.

Aplicaciones en Investigación Científica

This compound es ampliamente utilizado en la investigación científica, particularmente en las siguientes áreas:

Bioquímica: Se utiliza como un sustrato para estudiar la actividad de varias proteasas, incluyendo la quimotripsina, tripsina y elastasa.

Medicina: El compuesto se utiliza en ensayos de diagnóstico para medir la actividad proteasa en muestras biológicas, lo cual puede ser indicativo de ciertas enfermedades o condiciones.

Farmacología: Los investigadores utilizan this compound para buscar inhibidores de proteasas, que son potenciales agentes terapéuticos para enfermedades que involucran la desregulación de proteasas.

Aplicaciones Industriales: El compuesto se utiliza en ensayos de control de calidad para monitorear la actividad de las proteasas en preparaciones enzimáticas industriales.

Aplicaciones Científicas De Investigación

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA is widely used in scientific research, particularly in the following areas:

Biochemistry: It is used as a substrate to study the activity of various proteases, including chymotrypsin, trypsin, and elastase.

Medicine: The compound is used in diagnostic assays to measure protease activity in biological samples, which can be indicative of certain diseases or conditions.

Pharmacology: Researchers use this compound to screen for protease inhibitors, which are potential therapeutic agents for diseases involving protease dysregulation.

Industrial Applications: The compound is used in quality control assays to monitor the activity of proteases in industrial enzyme preparations.

Mecanismo De Acción

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA actúa como un sustrato para las proteasas. La enzima se une al péptido y cataliza la hidrólisis del enlace peptídico, liberando p-nitroanilina. La liberación de p-nitroanilina puede monitorearse espectrofotométricamente, proporcionando una medida de la actividad de la enzima. Los objetivos moleculares son los sitios activos de las proteasas, donde ocurre la ruptura del enlace peptídico.

Comparación Con Compuestos Similares

Compuestos Similares

Suc-Ala-Ala-Pro-Phe-pNA: Otro sustrato cromogénico utilizado para ensayos de proteasas similares.

Suc-Ala-Glu-Pro-Phe-pNA: Un sustrato utilizado para evaluar la actividad de la peptidilprolil isomerasa Pin1.

Singularidad

Suc-DL-Ala-DL-Gln-DL-Pro-DL-Phe-pNA es único debido a su secuencia específica de aminoácidos, lo que lo convierte en un sustrato adecuado para un conjunto particular de proteasas. Su capacidad de liberar un producto cromogénico (p-nitroanilina) tras la hidrólisis lo hace muy útil en ensayos cuantitativos de enzimas.

Propiedades

Fórmula molecular |

C32H39N7O10 |

|---|---|

Peso molecular |

681.7 g/mol |

Nombre IUPAC |

4-[[1-[[5-amino-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43) |

Clave InChI |

WKLALNSUIXPEGB-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B12113197.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12113241.png)

![3-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B12113247.png)